trans-Communol

説明

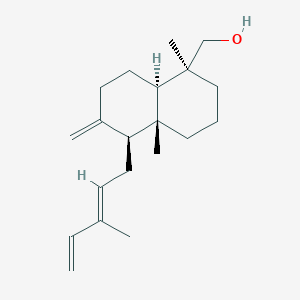

trans-Communol (CAS: 10178-31-1) is a diterpenoid alcohol with the molecular formula C₂₀H₃₂O and a molecular weight of 288.47 g/mol . It is characterized by a melting point of 136–137°C and a logP value of 3.55, indicating moderate lipophilicity . This compound is naturally sourced from Fritillaria verticillata var. thunbergii and is also identified in the oleoresin of Pinus elliottii and Agathis species (e.g., A. palmerstonii, A. robusta) . Its structural backbone includes a labdane skeleton, common among bioactive diterpenes .

特性

IUPAC Name |

[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYVXLYMQKQHH-OCHVYMGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

trans-Communol can be synthesized through various chemical reactions involving the precursor compound, communic acid. The synthetic route typically involves the reduction of communic acid to form elliotinoic acid, followed by further reduction to yield elliotinol . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production of elliotinol involves the extraction of the compound from the oleoresin of Pinus massoniana. The extraction process includes solvent extraction, distillation, and purification steps to isolate elliotinol in its pure form . The extracted compound is then subjected to further purification using techniques such as column chromatography.

化学反応の分析

Types of Reactions

trans-Communol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form elliotinoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The reduction of elliotinoic acid to elliotinol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Elliotinoic acid.

Reduction: this compound.

Substitution: Various substituted derivatives of elliotinol depending on the reagents used.

科学的研究の応用

trans-Communol has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of elliotinol involves its interaction with specific molecular targets and pathways. trans-Communol is known to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells and tissues.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between trans-Communol and related diterpenoids:

Key Observations :

Structural Variations: this compound and trans-Communic acid methyl ester share a labdane skeleton but differ in functional groups: the former is an alcohol, while the latter is an esterified derivative . Combretastatins D3/D4 and Tinosporin contain additional oxygen atoms (e.g., epoxy or lactone groups), enhancing their polarity and bioactivity .

Physicochemical Properties: this compound has a higher melting point (136–137°C) compared to trans-Communic acid methyl ester (104–105°C), likely due to stronger intermolecular hydrogen bonding in the alcohol form . The logP value of this compound (3.55) suggests better membrane permeability than Tinosporin (logP = 1.06), which may influence bioavailability .

Pharmacological Activities: While Combretastatins D3/D4 are well-documented for anti-tumor and cytotoxic effects, this compound lacks explicit activity reports, with research focusing on its isolation and structural characterization .

Research Findings and Methodological Insights

- Isolation Techniques: this compound is isolated via chromatography of methyl esters on silver nitrate/silica gel, a method also used for separating trans- and cis-Communic acid . This technique exploits differences in polarity and stereochemistry among diterpenoids.

- Co-occurrence in Natural Sources: this compound is often found alongside trans-Communic acid in Agathis and Pinus resins, suggesting shared biosynthetic pathways .

- Contradictions in Literature: A discrepancy exists in CAS numbers for this compound: cites 10178-31-1, while lists 119188-38-4. This may indicate regional naming variations or isomer misclassification .

生物活性

Introduction

trans-Communol is a labdane diterpenoid primarily isolated from the aerial parts of Salvia cinnabarina. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by a unique labdane skeleton, which contributes to its diverse biological activities. The molecular formula of this compound is , and its structure can be represented as follows:

The compound exhibits specific spectral characteristics that aid in its identification, including distinct signals in NMR spectroscopy.

1. Antidiabetic Activity

Research has indicated that this compound exhibits significant inhibition of yeast α-glucosidase, an enzyme associated with carbohydrate metabolism. This inhibition suggests potential antidiabetic properties, making it a candidate for further investigation in managing diabetes mellitus.

2. Anti-inflammatory Effects

In studies assessing anti-inflammatory properties, this compound did not demonstrate significant activity in edema models induced by TPA (12-O-tetradecanoylphorbol-13-acetate). This finding indicates that while this compound may possess various biological activities, its anti-inflammatory effects may not be pronounced under certain experimental conditions.

Case Study 1: Inhibition of Yeast α-Glucosidase

A study conducted on extracts from Salvia cinnabarina demonstrated that compounds including this compound significantly inhibited yeast α-glucosidase activity. This inhibition was quantified using enzyme assays, revealing a promising avenue for developing antidiabetic agents.

Case Study 2: Structural Elucidation and Biological Testing

In another study focused on the structural elucidation of labdane-type diterpenoids from Salvia cinnabarina, this compound was identified alongside other compounds. The biological testing included assessments for mutagenicity and cytotoxicity, highlighting the need for comprehensive studies to fully understand its potential therapeutic applications.

Q & A

Q. How should researchers design experiments to study trans-Communol's properties while ensuring reproducibility?

- Methodological Answer : Experimental design should prioritize reproducibility by documenting protocols in detail, including environmental controls (e.g., temperature, pH), instrumentation calibration, and sample preparation steps. Use randomized block designs to minimize bias and include negative/positive controls. Data should be recorded in standardized formats (e.g., CSV for numerical data, TIFF for imaging) with metadata annotations. Peer-review protocols (e.g., pre-registration) enhance transparency .

Q. What are effective strategies for collecting and categorizing primary data on this compound's interactions?

- Methodological Answer : Combine qualitative and quantitative methods:

- Quantitative : Use spectroscopy or chromatography to measure reaction kinetics, supplemented by statistical tools (ANOVA, regression) .

- Qualitative : Conduct interviews or focus groups with domain experts to contextualize anomalous results .

Categorize data using ontologies (e.g., CHEBI for chemical properties) and store in FAIR-compliant repositories .

How can researchers formulate focused sub-questions to address this compound's multifunctional behavior?

- Methodological Answer : Decompose the main research question into testable sub-questions. For example:

- Sub-question 1: "How does pH affect this compound’s stability?"

- Sub-question 2: "What intermolecular forces dominate its binding affinity?"

Prioritize sub-questions that align with gaps in existing literature, using systematic reviews to identify understudied variables .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound's stability under varying conditions?

- Methodological Answer : Apply contradiction analysis frameworks:

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography) .

- Root-cause analysis : Investigate equipment calibration, sample purity, or environmental fluctuations.

- Principal Contradiction Identification : Determine if discrepancies arise from methodological variability (e.g., solvent choice) or intrinsic compound behavior .

Q. What methodologies are recommended for integrating interdisciplinary approaches in this compound research?

- Methodological Answer : Adopt mixed-methods frameworks:

- Collaborative Design : Jointly define research questions with experts in chemistry, biology, and computational modeling .

- Data Fusion : Combine spectroscopic data with molecular dynamics simulations to predict behavior.

- Ethnographic Contextualization : Interview practitioners to align findings with real-world applications (e.g., drug delivery systems) .

Q. How can researchers ensure data transparency and reusability in this compound studies?

- Methodological Answer :

- Open Science Protocols : Share raw datasets in repositories like Zenodo or Figshare with CC-BY licenses .

- Metadata Standards : Use ISA-Tab for experimental metadata and MIAME for microarray data.

- Replication Packages : Publish code (e.g., Python/R scripts) for statistical analyses alongside manuscripts .

Data Management and Ethical Considerations

Q. What strategies mitigate data overload in longitudinal studies of this compound?

- Methodological Answer :

- Automated Pipelines : Implement tools like KNIME or Galaxy for data preprocessing and outlier detection.

- Tiered Storage : Use cloud platforms (AWS S3) for raw data and SQL databases for curated datasets .

- Ethical Archiving : Retain data for 5–10 years, then anonymize and destroy sensitive records .

Q. How should conflicts in authorship or data ownership be addressed in collaborative this compound projects?

- Methodological Answer :

- Pre-negotiated Agreements : Define roles (e.g., lead vs. contributing author) and data ownership in Memoranda of Understanding (MoUs).

- Ethical Audits : Conduct periodic reviews to ensure compliance with FAIR principles and institutional policies .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。